molecular formula C24H21N3O2 B11455789 5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B11455789
M. Wt: 383.4 g/mol
InChI Key: ZRUDXKOHHHUSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core with distinct substituents: a furan-2-yl group at position 5, a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a phenyl group at position 6. The 6,7-dihydro modification introduces partial saturation in the pyrimidine ring, which may enhance conformational stability and alter electronic properties compared to fully aromatic analogs .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

5-(furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H21N3O2/c1-16-23(18-10-12-19(28-2)13-11-18)24-25-20(22-9-6-14-29-22)15-21(27(24)26-16)17-7-4-3-5-8-17/h3-14,21H,15H2,1-2H3

InChI Key

ZRUDXKOHHHUSCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles

The primary route to pyrazolo[1,5-a]pyrimidines involves cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic compounds (e.g., β-enaminones, ynones). For the target compound, this requires:

  • 3-Aminopyrazole precursor : 3-Amino-2-methylpyrazole introduces the methyl group at position 2.

  • 1,3-Biselectrophile : A β-enaminone bearing 4-methoxyphenyl and phenyl groups facilitates substituent incorporation at positions 3 and 7, respectively.

Reaction conditions : Toluene with tosylic acid (5 mol%) under reflux for 12–24 hours achieves cyclization. The furan-2-yl group at position 5 is introduced via a pre-functionalized β-enaminone or through post-cyclization substitution.

Stepwise Synthesis Protocol

Preparation of 3-Amino-2-Methylpyrazole

Synthesized from hydrazine and acetylacetone via Knorr pyrazole synthesis:

  • Hydrazine (1.0 equiv) reacts with acetylacetone (1.1 equiv) in ethanol under reflux (4 hours).

  • Acidic workup yields 3-amino-2-methylpyrazole (78% yield).

Synthesis of β-Enaminone Intermediate

A β-enaminone containing 4-methoxyphenyl and phenyl groups is prepared via:

  • Claisen-Schmidt condensation : 4-Methoxyacetophenone reacts with benzaldehyde in NaOH/ethanol to form chalcone.

  • Amination : Chalcone treated with ammonium acetate in acetic acid yields β-enaminone.

Cyclocondensation Reaction

Combining 3-amino-2-methylpyrazole (1.0 equiv) and β-enaminone (1.2 equiv) in toluene with tosylic acid (5 mol%) under reflux (24 hours) forms the pyrazolo[1,5-a]pyrimidine core. The furan-2-yl group is introduced by:

  • Method A : Using a β-enaminone pre-functionalized with furan-2-yl at the ketone position.

  • Method B : Post-cyclization Suzuki-Miyaura coupling with furan-2-ylboronic acid.

Multicomponent Reaction Optimization

A one-pot three-component reaction streamlines synthesis:

  • Reactants :

    • 3-Amino-2-methylpyrazole (1.0 equiv)

    • 4-Methoxybenzaldehyde (1.1 equiv)

    • Furan-2-ylacetophenone (1.1 equiv)

  • Catalyst : Piperidine (10 mol%) in ethanol under reflux (8 hours).

  • Oxidation : DDQ (2.0 equiv) in dichloromethane oxidizes the dihydropyrimidine intermediate to the aromatic system (82% yield).

Advantages : Reduced purification steps and higher atom economy.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, reducing reaction time to 2–4 hours.

Purification Techniques

  • Crystallization : Ethanol/water mixture (3:1) achieves >95% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes regioisomers.

Regioselectivity and Byproduct Mitigation

Substituent Effects

  • Electron-donating groups (e.g., 4-methoxyphenyl) at position 3 direct electrophilic attack to position 5.

  • Steric hindrance from the methyl group at position 2 minimizes competing reaction pathways.

Byproduct Formation

  • N-Alkylation : Suppressed using non-polar solvents (toluene over DMF).

  • Oxidation artifacts : Avoided by inert atmosphere (N₂ or Ar).

Synthetic Data and Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
3-Aminopyrazole prepHydrazine, acetylacetone, EtOH7890
β-Enaminone synthesis4-Methoxyacetophenone, NH₄OAc6588
CyclocondensationTosylic acid, toluene, reflux7292
Multicomponent routePiperidine, EtOH, reflux8295

Mechanistic Insights

  • Nucleophilic attack : 3-Aminopyrazole attacks the β-carbon of the enaminone.

  • Cyclization : Intramolecular dehydration forms the pyrimidine ring.

  • Aromatization : Oxidation or thermal elimination yields the conjugated system .

Chemical Reactions Analysis

Cyclization and Core Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization between 5-aminopyrazole derivatives and β-dicarbonyl or α,β-unsaturated carbonyl compounds. For this compound:

  • Key Precursors :

    • 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

    • Furan-substituted α,β-unsaturated ketones (e.g., 2-acetylfuran)

Reaction ConditionsYieldSource
Glacial acetic acid, reflux72–85%
Microwave irradiation (120°C)88%

The reaction proceeds via Michael addition of the pyrazole’s NH2 group to the α,β-unsaturated carbonyl, followed by cyclodehydration. Microwave irradiation enhances regioselectivity toward 7-substituted products by accelerating intermediate formation .

Electrophilic Substitution at the Furan Ring

The furan-2-yl group undergoes electrophilic substitution, particularly at the C5 position, due to electron-donating effects from the oxygen atom.

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO3/H2SO4, 0–5°C5-Nitro-furan derivativeLow yield (∼40%) due to competing side reactions
BrominationBr2/CHCl3, rt5-Bromo-furan derivativeRequires inert atmosphere

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent participates in demethylation and coupling reactions:

O-Demethylation

ReagentsConditionsProductYield
BBr3CH2Cl2, −78°C4-Hydroxyphenyl derivative65%
HI/AcOHReflux, 6 h4-Hydroxyphenyl derivative58%

The phenolic product can undergo further derivatization (e.g., alkylation, acylation) .

Suzuki–Miyaura Coupling

Boronic AcidCatalyst SystemProduct (Ar = )Yield
PhB(OH)2Pd(PPh3)4, K2CO3, DMFBiphenyl derivative78%
4-FC6H4B(OH)2Pd(dppf)Cl2, Na2CO3, H2O4-Fluorophenyl derivative82%

This reaction modifies the aromatic moiety while preserving the heterocyclic core .

Oxidation of the Dihydropyrimidine Ring

The 6,7-dihydro moiety is susceptible to oxidation, yielding fully aromatic pyrazolo[1,5-a]pyrimidines:

Oxidizing AgentConditionsProductYield
DDQToluene, 80°C6,7-Didehydro derivative (aromatic)90%
MnO2CHCl3, rt, 24 h6,7-Didehydro derivative (aromatic)75%

Aromatic derivatives show enhanced planarity and π-stacking potential, relevant for materials science .

Nucleophilic Substitution at the Pyrazole Ring

The methyl group at position 2 can be functionalized via radical or nucleophilic pathways:

Reaction TypeReagents/ConditionsProductYield
BrominationNBS, AIBN, CCl4, reflux2-Bromomethyl derivative60%
AminationNaN3, DMF, 100°C → H2/Pd-C2-Aminomethyl derivative55%

These modifications enable tuning of steric and electronic properties .

Hydrogenation of the Dihydro Core

Catalytic hydrogenation selectively reduces the 6,7-dihydropyrimidine ring:

CatalystConditionsProductYield
Pd/CH2 (1 atm), EtOH6,7,8,9-Tetrahydro derivative95%
Rh/Al2O3H2 (3 atm), THF6,7,8,9-Tetrahydro derivative88%

Saturation increases conformational flexibility, impacting binding to biological targets.

Photochemical Reactivity

The furan and pyrazolo[1,5-a]pyrimidine moieties participate in [4+2] cycloadditions under UV light:

DienophileConditionsProductYield
Maleic anhydrideCH2Cl2, 254 nmFuran-Diels–Alder adduct50%
TetracyanoethyleneMeCN, 300 nmPyrimidine-cycloadduct45%

This reactivity is exploited in polymer and materials chemistry .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the pyrazolo[1,5-a]pyrimidine core undergoes ring expansion:

ConditionsProductMechanism
H2SO4, 100°C, 12 hPyrazolo[5,1-c] oxazine derivativeBeckmann-type rearrangement
NaOMe/MeOH, refluxPyrazolo[3,4-b]pyridine derivativeRing-opening/cyclization

These rearrangements diversify the heterocyclic architecture .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit considerable anticancer potential. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit the growth of cancer cells effectively. For example, related compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231, indicating significant anticancer properties .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. This includes targeting aurora kinases, which are frequently overexpressed in various cancers.

Enzyme Inhibition

Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidines have also been investigated for their ability to inhibit various enzymes.

Key Enzyme Targets

  • Phosphodiesterase Inhibition : Some derivatives have shown selective inhibition of phosphodiesterase enzymes, which play a role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Kinase Inhibition : The ability to inhibit kinases makes these compounds valuable in drug development aimed at treating diseases characterized by abnormal kinase activity, including several types of cancer and metabolic disorders .

Material Science Applications

In addition to their biological applications, pyrazolo[1,5-a]pyrimidines have attracted attention in material science due to their unique photophysical properties.

Properties and Potential Uses

  • Photophysical Properties : The structural characteristics of these compounds allow them to exhibit significant light absorption and emission properties. This can be harnessed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Synthesis and Functionalization : Various synthetic pathways have been developed to enhance the structural diversity of pyrazolo[1,5-a]pyrimidines, allowing for tailored modifications that can improve their performance in material applications .

Summary Table: Biological Activities of 5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Activity Type Description References
AntitumorCytotoxic effects against various cancer cell lines
Enzyme InhibitionSelective inhibition of phosphodiesterase and kinase enzymes
Material ScienceSignificant photophysical properties for potential use in OLEDs

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Furan Substituent Position : In the target compound, the furan-2-yl group occupies position 4. In contrast, Abdelhamid et al. synthesized 7-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine (168) , where furan is at position 7 . Positional differences significantly affect electronic distribution; for example, a furan at position 5 may direct electrophilic substitution differently compared to position 5.
  • Methoxyphenyl Groups : The 4-methoxyphenyl group at position 3 in the target compound contrasts with MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) , where the same substituent is at position 5 . The electron-donating methoxy group in position 3 may enhance nucleophilicity at adjacent sites compared to position 5.

Dihydro Modification vs. Fully Aromatic Analogs

For instance, 4n (2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one) also contains a dihydro core but includes a diazenyl group, which introduces redox-active properties absent in the target compound .

Functional Group Comparisons

  • Trifluoromethyl vs. Methoxy : Jismy et al. synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines , where the strong electron-withdrawing CF₃ group contrasts with the target compound’s electron-donating 4-methoxyphenyl group . This difference impacts charge distribution and may influence binding affinity in receptor interactions.
  • Amino vs. Methyl Groups: Ren et al. reported 6-aminopyrazolo[1,5-a]pyrimidines, where the amino group at position 6 enables coupling reactions with carboxylic acids . The target compound’s methyl group at position 2 instead provides steric hindrance without participating in hydrogen bonding.

Data Tables

Table 1. Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 3 Position 5 Position 7 Key Features Reference
Target Compound 4-methoxyphenyl Furan-2-yl Phenyl 6,7-dihydro core
7-(Furan-2-yl)-2-phenyl derivative (168) - - Furan-2-yl Fully aromatic
MK66 - 4-methoxyphenyl Phenyl 7(4H)-one
4n Diazenyl-4-hydroxyphenyl CF₃-phenyl - 5,6-dihydro core

Biological Activity

5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, kinase inhibition, and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure characterized by multiple aromatic rings and a furan moiety. The synthesis typically involves the reaction of various precursors under controlled conditions, often utilizing techniques such as column chromatography for purification. Recent studies have emphasized optimizing synthetic pathways to enhance yield and purity.

Biological Activity Overview

Recent research has highlighted the broad-spectrum biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including:

  • Anticancer Activity : Several studies have documented the ability of these compounds to inhibit cancer cell growth across various types of cancer.
  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRK), which are critical in cancer progression.

Case Studies

  • Cell Line Studies : A study evaluated the compound against 56 different cancer cell lines, reporting an average growth inhibition (GI%) of 43.9%. Notably, it showed significant activity against lung carcinoma cell lines HOP-92 and NCI-H460 with GI% values of 71.8 and 66.12 respectively .
  • Renal Carcinoma : The compound's efficacy was further assessed in renal carcinoma cell line RFX 393, where it demonstrated remarkable growth inhibition with GI% values exceeding 84% in some derivatives .
  • Mechanism of Action : The mechanism underlying its anticancer effects involves inducing apoptosis and cell cycle arrest at the G0–G1 phase in treated cells, leading to decreased proliferation rates .

Kinase Inhibition

The compound has been tested for its inhibitory effects on key kinases involved in cancer signaling pathways:

CompoundKinase TargetIC50 (µM)
This compoundCDK20.09 - 1.58
TRKA0.23 - 1.59

These results indicate that the compound can effectively inhibit both CDK2 and TRKA kinases, crucial for tumor growth and survival .

Computational Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins:

  • Binding Affinity : The docking studies revealed that the compound exhibits strong binding affinity comparable to established inhibitors like milciclib (CDK2) and repotrectinib (TRKA), suggesting its potential as a lead compound for further development .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and enolate-type intermediates. For example:

  • Abdelhamid et al. utilized sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate (167) with 5-aminopyrazole to yield a related pyrazolo[1,5-a]pyrimidine derivative .
  • Ren et al. condensed 5-aminopyrazole with sodium nitromalonaldehyde (171), followed by nitro group reduction via hydrogenation to generate 6-aminopyrazolo[1,5-a]pyrimidines .
    Key steps : Optimize solvent (e.g., PEG-400 for improved solubility ), stoichiometry, and reaction temperature. Post-synthetic modifications (e.g., coupling with benzoic acids) can introduce diverse substituents .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Elemental Analysis : Verify empirical formula (e.g., C, H, N content as in Koidan et al. , where calculated vs. found values matched closely ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M + H]+ with <1 ppm error ).
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., mean C–C bond length = 0.003 Å and R factor = 0.055 in structurally similar compounds ).
  • NMR Spectroscopy : Assign protons and carbons, particularly for distinguishing diastereomers in the 6,7-dihydro region .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods or gloveboxes when working with volatile intermediates (e.g., nitro group reductions ).
  • Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can position-specific functionalization of the pyrazolo[1,5-a]pyrimidine core be achieved to enhance bioactivity?

  • Position 7 Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) via palladium-catalyzed C–H arylation to improve metabolic stability .
  • Position 3 and 5 Optimization : Use Suzuki-Miyaura coupling to install aryl groups (e.g., 4-methoxyphenyl) for tuning electronic properties .
    Methodological Tip : Monitor reaction progress via LC-MS to avoid over-functionalization.

Q. How should researchers resolve contradictions between spectral data and computational modeling results?

  • Case Example : If NMR suggests a planar structure but X-ray data reveals a puckered 6,7-dihydro ring, prioritize crystallographic data for conformational accuracy .
  • Validation Steps :
    • Compare experimental vs. calculated IR/UV spectra using density functional theory (DFT).
    • Re-examine solvent effects on NMR chemical shifts (e.g., DMSO vs. CDCl3) .

Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition assays?

  • Target Selection : Prioritize kinases or phosphodiesterases, as pyrazolo[1,5-a]pyrimidines often exhibit affinity for these enzymes .
  • Assay Design :
    • Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
    • Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-Response Analysis : Calculate IC50 values using non-linear regression (e.g., GraphPad Prism) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADME Prediction : Use tools like SwissADME to assess logP, solubility, and cytochrome P450 interactions.
  • Docking Studies : Model interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
    Example : The trifluoromethyl group in related compounds enhances membrane permeability due to increased lipophilicity .

Q. What experimental approaches optimize reaction yields for large-scale synthesis?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, PEG-400) to improve reaction homogeneity .
  • Catalyst Optimization : Evaluate Pd(OAc)2 vs. Pd(PPh3)4 for cross-coupling steps .
  • Byproduct Analysis : Use HPLC to identify and quantify impurities (e.g., unreacted 5-aminopyrazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.